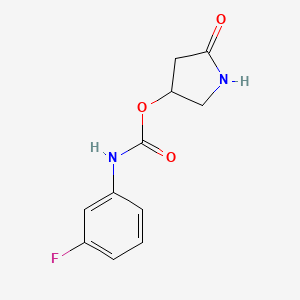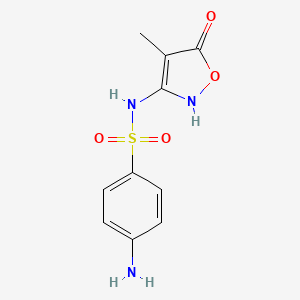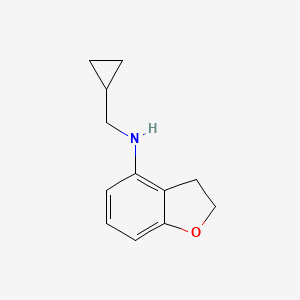
N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine is an organic compound that features a cyclopropylmethyl group attached to a 2,3-dihydrobenzofuran ring, with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine typically involves the following steps:
Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through intramolecular cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Introduction of the cyclopropylmethyl group: This step can be performed using cyclopropylmethyl halides in the presence of a base, such as sodium hydride, to facilitate nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods often employ scalable catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product.
Types of Reactions:
Oxidation: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropylmethyl group and amine functionality allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine vs. N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-ol: The presence of an alcohol group instead of an amine can significantly alter the compound’s reactivity and biological activity.
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine vs. N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-carboxylic acid: The carboxylic acid derivative may have different solubility and stability properties, affecting its applications.
Uniqueness: N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-4-amine is unique due to its combination of a cyclopropylmethyl group and an amine functionality on a 2,3-dihydrobenzofuran ring. This unique structure imparts specific reactivity and interaction capabilities, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
61090-60-6 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H15NO/c1-2-11(13-8-9-4-5-9)10-6-7-14-12(10)3-1/h1-3,9,13H,4-8H2 |
InChI Key |
WEGZPUASSYTEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C3CCOC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


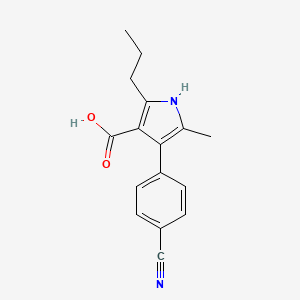
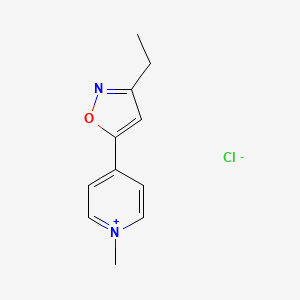
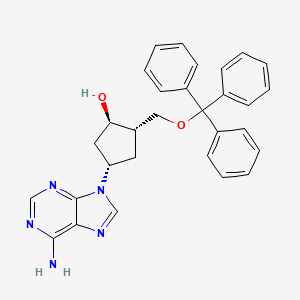
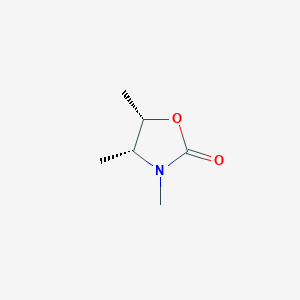
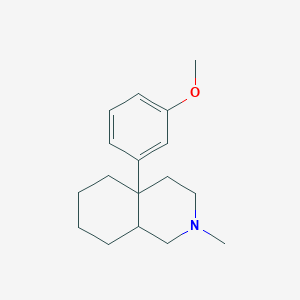
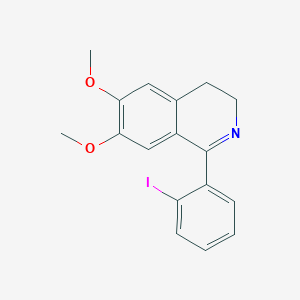
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
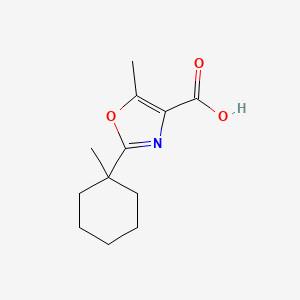
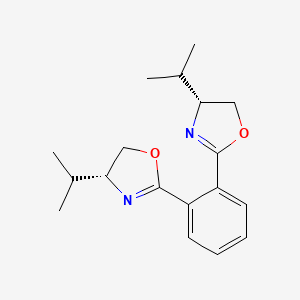
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
